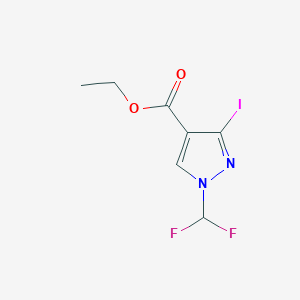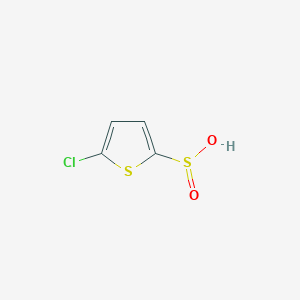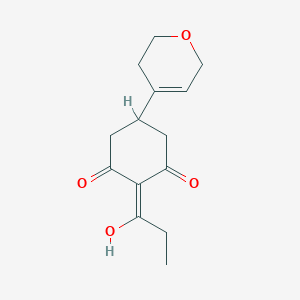
Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with difluoromethyl and iodo groups, making it a valuable intermediate in various chemical syntheses. The presence of the difluoromethyl group enhances its chemical stability and biological activity, while the iodo group provides a site for further functionalization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 1H-pyrazole-4-carboxylate with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the process may be optimized by employing catalysts and advanced purification techniques to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: The iodo group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
科学的研究の応用
Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to enzymes and receptors, while the iodo group facilitates its incorporation into larger molecular frameworks. This compound can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the iodo group.
5-Difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines: Contain difluoromethyl groups but differ in the core structure.
Uniqueness
Ethyl 1-(difluoromethyl)-3-iodo-1H-pyrazole-4-carboxylate is unique due to the presence of both difluoromethyl and iodo groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate for various synthetic applications .
特性
分子式 |
C7H7F2IN2O2 |
|---|---|
分子量 |
316.04 g/mol |
IUPAC名 |
ethyl 1-(difluoromethyl)-3-iodopyrazole-4-carboxylate |
InChI |
InChI=1S/C7H7F2IN2O2/c1-2-14-6(13)4-3-12(7(8)9)11-5(4)10/h3,7H,2H2,1H3 |
InChIキー |
IFURDEQJUGYVCX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(N=C1I)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B12957283.png)




![4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12957321.png)


![Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12957330.png)
![2'-Chlorospiro[fluorene-9,9'-xanthene]](/img/structure/B12957338.png)



